molecular formula C16H16O5 B14508485 1-(2,6-Dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propan-1-one CAS No. 64490-13-7

1-(2,6-Dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propan-1-one

Cat. No.: B14508485
CAS No.: 64490-13-7
M. Wt: 288.29 g/mol
InChI Key: ZZANNEMRWGKWGO-UHFFFAOYSA-N
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Description

1-(2,6-Dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propan-1-one is a complex organic compound that belongs to the class of phenolic ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propan-1-one typically involves the condensation of appropriate phenolic precursors under controlled conditions. One common method is the Claisen-Schmidt condensation, where an aldehyde and a ketone react in the presence of a base to form the desired product. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antioxidant properties due to the presence of phenolic groups.

    Medicine: Potential therapeutic applications as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2,6-Dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can modulate biological pathways, leading to various effects such as antioxidant activity and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Dihydroxyphenyl)-3-phenylpropan-1-one: Lacks the methoxy group, which may affect its chemical properties and applications.

    1-(4-Hydroxy-3-methoxyphenyl)-3-phenylpropan-1-one: Lacks the additional hydroxyl groups, potentially altering its reactivity and biological activity.

Uniqueness

1-(2,6-Dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propan-1-one is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as an antioxidant and its ability to participate in various chemical reactions.

Properties

CAS No.

64490-13-7

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

IUPAC Name

1-(2,6-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propan-1-one

InChI

InChI=1S/C16H16O5/c1-21-15-9-10(5-7-11(15)17)6-8-14(20)16-12(18)3-2-4-13(16)19/h2-5,7,9,17-19H,6,8H2,1H3

InChI Key

ZZANNEMRWGKWGO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CCC(=O)C2=C(C=CC=C2O)O)O

Origin of Product

United States

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